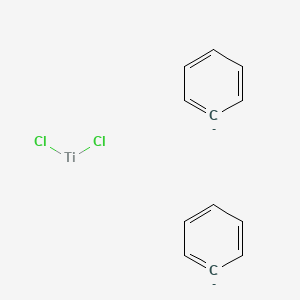
Benzene;dichlorotitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene;dichlorotitanium is an organometallic compound that consists of a benzene ring bonded to a titanium atom, which is further bonded to two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反应分析
Types of Reactions
Benzene;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.
Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium dioxide and benzene derivatives.
Reduction: Titanium hydrides and reduced titanium species.
Substitution: Various substituted this compound compounds.
科学研究应用
Benzene;dichlorotitanium has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.
作用机制
The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.
相似化合物的比较
Similar Compounds
Titanocene dichloride: Another organotitanium compound with similar properties but different reactivity.
Zirconocene dichloride: A zirconium analog with similar structure and applications.
Ferrocene: An iron-containing analog with different chemical properties.
Uniqueness
Benzene;dichlorotitanium is unique due to its specific reactivity and the ability to form stable complexes with various ligands. Its applications in catalysis and material science make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
51367-94-3 |
|---|---|
分子式 |
C12H10Cl2Ti-2 |
分子量 |
272.98 g/mol |
IUPAC 名称 |
benzene;dichlorotitanium |
InChI |
InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
MHHUSBZJPQTUKS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
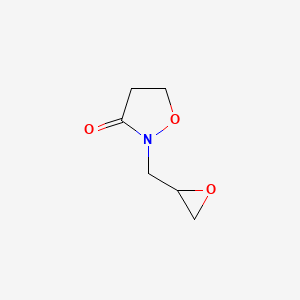
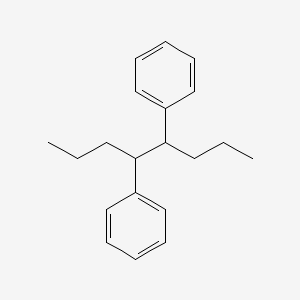
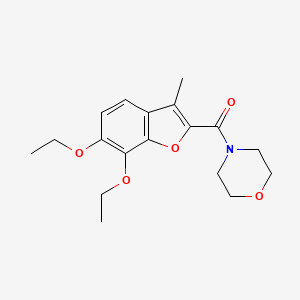
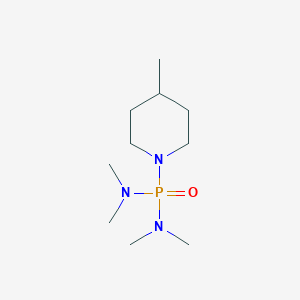
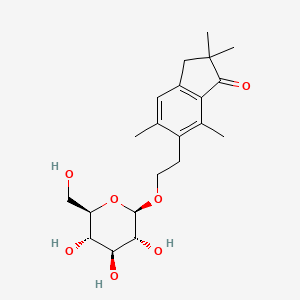
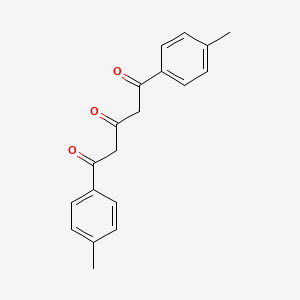
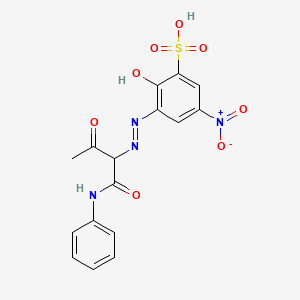
phosphanium bromide](/img/structure/B14666925.png)
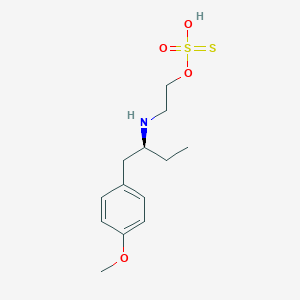
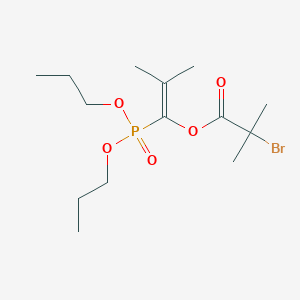

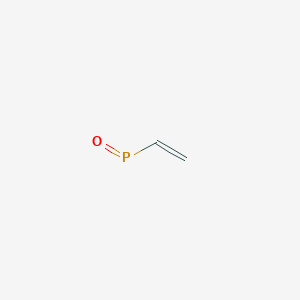
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
